2-(Cyclohexen-1-yl)glycine
Description
2-(Cyclohexen-1-yl)glycine is a non-proteinogenic amino acid derivative characterized by a glycine backbone substituted at the α-carbon with a cyclohexene ring. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol and a CAS registry number of 38147-79-4 . The compound exists as a racemic mixture (DL-form), as indicated by its "DL-" prefix in nomenclature. The cyclohexene moiety introduces unsaturation into the structure, which may confer unique conformational and electronic properties compared to saturated analogs. Key identifiers include the SMILES string C1CCC(=CC1)C(C(=O)O)N and InChIKey AVTKZPFBQWAWKT-UHFFFAOYSA-N .
Properties
CAS No. |
38147-79-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-amino-2-(cyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7H,1-3,5,9H2,(H,10,11) |
InChI Key |
AVTKZPFBQWAWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: One common method involves the ammonolysis of chloroacetic acid. In this process, chloroacetic acid reacts with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide.
Industrial Production Methods: Industrial production methods for 2-(Cyclohexen-1-yl)glycine typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Cyclohexen-1-yl)glycine can undergo oxidation reactions, often using reagents like hydrogen peroxide or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexenyl derivatives.
Scientific Research Applications
1.1. Synthesis of Bioactive Compounds
2-(Cyclohexen-1-yl)glycine serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly useful in the production of cyclohexenone derivatives, which have been studied for their potential as antihypercholesteremic agents and enzyme inhibitors involved in eicosanoid metabolism .
1.2. Antitumorigenic Properties
Research indicates that derivatives of this compound may exhibit antitumorigenic properties. Compounds synthesized from this precursor have been evaluated for their ability to stimulate immune responses, potentially leading to the development of new immunostimulants that could be used in cancer therapy .
1.3. Anti-inflammatory Agents
The compound is also being investigated for its anti-inflammatory effects. Its derivatives are being explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
2.1. Herbicides and Fungicides
In agriculture, this compound is being studied as a precursor for the synthesis of herbicides and fungicides. Its chemical structure allows it to interact with biological systems effectively, making it a candidate for developing new agrochemicals that can enhance crop protection .
2.2. Plant Growth Regulators
The compound's potential as a plant growth regulator is also under investigation. Its ability to influence plant metabolic pathways may lead to improved growth rates and resistance to environmental stresses, which is critical in modern agriculture .
3.1. Reagent in Chemical Synthesis
In biochemical laboratories, this compound is frequently used as a reagent for synthesizing various organic compounds. Its utility as a building block facilitates the creation of complex molecules necessary for research and development in medicinal chemistry .
3.2. Studies on Glutathione Depletion
The compound has been utilized in studies examining its effects on glutathione levels within cells. Research has shown that it can deplete reduced glutathione (GSH), which is significant in understanding oxidative stress and cellular responses to various stimuli .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Cyclohexen-1-yl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active compounds. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmission .
Comparison with Similar Compounds
Key Differences:
In contrast, L-cyclopentylglycine’s saturated five-membered ring may exhibit greater steric flexibility .
Molecular Weight : The additional carbon in the cyclohexenyl group increases the molecular weight of this compound by ~12 g/mol, which could influence solubility and pharmacokinetics.
Reactivity : The double bond in the cyclohexenyl group may allow for Diels-Alder reactions or hydrogenation, whereas the saturated cyclopentyl group lacks such reactivity .
Functional and Application Considerations
- Biological Relevance: Glycine derivatives with cyclic substituents are often explored as enzyme inhibitors or chiral auxiliaries.
- Stereochemical Impact : The racemic nature of this compound contrasts with the enantiomerically pure L-cyclopentylglycine, which may be critical in applications requiring chiral recognition (e.g., drug design) .
Notes on Other Cyclohexenyl-Containing Compounds
- Cannabidiol Derivatives : The cyclohexenyl moiety in cannabidiol (e.g., 2-[(1R,6R)-3-Methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol) demonstrates its role in bioactive molecules, though this compound diverges significantly from glycine derivatives in structure and function .
- Industrial Compounds: Molecules like 1-Allylcyclohexene (CAS 13511-13-2) and 2-Cyclohexen-1-yl,1-hydroxy (CAS 62224-49-1) emphasize the cyclohexenyl group’s prevalence in synthetic chemistry, though these lack amino acid backbones .
Biological Activity
2-(Cyclohexen-1-yl)glycine is a non-canonical amino acid that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclohexene ring attached to a glycine moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring potential therapeutic applications, particularly in neurobiology and cancer research.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's unique structure allows it to interact with various receptors and enzymes, potentially modulating physiological processes.
1. Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to influence neuroinflammatory responses, particularly in microglial cells. Microglia are the primary immune cells in the brain and play a significant role in neuroinflammation.
- Case Study : In experiments with BV-2 microglial cells, this compound significantly reduced the production of pro-inflammatory cytokines when exposed to lipopolysaccharide (LPS), suggesting its potential as a neuroprotective agent against neurodegenerative diseases .
2. Antitumor Activity
The antitumor potential of this compound has also been explored. Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Research Findings : In vitro studies demonstrated that at concentrations ranging from 1 to 5 mg/mL, this compound reduced the viability of Ehrlich ascites carcinoma cells, indicating its cytotoxic effects on tumor cells .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Interaction : It may act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological functions and disorders.
- Signal Transduction Pathways : The compound appears to influence signaling pathways associated with inflammation and apoptosis, potentially through the activation of MAPK pathways .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
